Leucine-rich repeat kinase 2 in-1 (LRRK2-IN-1) is a potent and selective inhibitor of the kinase activity of leucine-rich repeat kinase 2 (LRRK2) [, , , , , ]. It was one of the first selective inhibitors developed against LRRK2. LRRK2-IN-1 is frequently employed as a valuable research tool to investigate the cellular functions of LRRK2 [, , , ] and has emerged as a potential therapeutic agent for various types of cancer by inhibiting doublecortin-like kinase 1 (DCLK1) [, , , , ].
The molecular structure of LRRK2-IN-1 bound to a mutated form of the Dictyostelium Roco4 kinase, designed to mimic the active site of LRRK2, has been determined using X-ray crystallography []. This structural information provides insights into the binding mode of LRRK2-IN-1 and is valuable for optimizing LRRK2 inhibitors.
LRRK2-IN-1 exerts its effects by binding to and inhibiting the kinase activity of both LRRK2 [, , , , , , , ] and DCLK1 [, , , , , ]. In the context of LRRK2, inhibition of its kinase activity has been shown to:
LRRK2-IN-1 has been widely employed in in vitro and in vivo studies to investigate the role of LRRK2 in the pathogenesis of Parkinson's disease [, , , , , , , , , , , ]. It has been used to:* Assess the impact of LRRK2 inhibition on neurite outgrowth, mitochondrial function, lysosomal clustering, and other cellular processes relevant to PD. [, , ]* Investigate the relationship between LRRK2 kinase activity and lysosomal enzyme β-Glucocerebrosidase (GCase), another protein implicated in PD. []* Evaluate its potential as a therapeutic agent in PD models, particularly those involving the G2019S LRRK2 mutation. [, , , , ]
Beyond PD research, LRRK2-IN-1 has demonstrated potent antiproliferative activity in various human cancer cell lines by inhibiting DCLK1 [, , , , ]. It is being investigated as a potential therapeutic agent for cancers, such as:* Colorectal Cancer: Studies suggest that LRRK2-IN-1 enhances the cytotoxic effects of 5-Fluorouracil (5-FU) by canceling cell-cycle arrest and decreasing cell survival []. * Pancreatic Cancer: Research indicates that LRRK2-IN-1 can synergize with Gemcitabine to enhance its effects on cell survival [, ].* Lung Cancer: It has been shown to inhibit the proliferation of lung cancer cells, particularly those expressing DCLK1 [, , ].* Breast Cancer: LRRK2-IN-1 has been identified as a potential therapeutic target in breast cancer, and overexpressing cell lines have shown increased sensitivity to its inhibitory effects [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: